REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([N+:7]([O-])=O)=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1.C(O)C.O.[Cl-].[NH4+]>[Fe].C(OCC)(=O)C>[Cl:1][C:2]1[C:6]([NH2:7])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1 |f:3.4|
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Name
|
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C=C1[N+](=O)[O-])C=1C=NC=CC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.84 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred under nitrogen stream for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
WAIT
|
Details
|
held there for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After 4 hours a reaction
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
let stir for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The black colored suspension was then filtered via a Celite® pad
|
Type
|
WASH
|
Details
|
the pad rinsed with ethyl acetate (80 mL)
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with saturated sodium bicarbonate (30 mL)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN(C=C1N)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.19 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |